molecular formula C9H11BrFNO4 B587939 6-Fluoro L-DOPA Hydrobromide Salt CAS No. 154051-94-2

6-Fluoro L-DOPA Hydrobromide Salt

Cat. No.: B587939
CAS No.: 154051-94-2
M. Wt: 296.092
InChI Key: JSELPBCSJSDDFZ-RGMNGODLSA-N
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Description

6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA, a compound widely known for its role in the treatment of Parkinson’s disease. This compound is characterized by the presence of a fluorine atom at the 6th position of the aromatic ring, which significantly alters its chemical and biological properties. The molecular formula of this compound is C9H10FNO4·HBr, and it has a molecular weight of 296.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt typically involves the fluorination of L-DOPA. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring of L-DOPA. This process often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of automated radiosynthesizers has been reported to be effective in producing this compound, especially for applications in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro L-DOPA Hydrobromide Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

6-Fluoro L-DOPA Hydrobromide Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro L-DOPA Hydrobromide Salt is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and allows for its use in PET imaging, providing valuable insights into neurological functions and disorders .

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELPBCSJSDDFZ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747803
Record name 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154051-94-2
Record name 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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